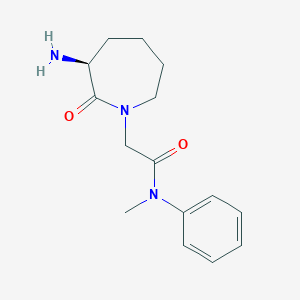
(S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of azepane derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and oxo groups are introduced through specific reactions such as amination and oxidation.
N-Methylation and N-Phenylation:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane Derivatives: Compounds with similar azepane ring structures.
N-Methyl-N-phenylacetamides: Compounds with similar functional groups.
Uniqueness
(S)-2-(3-Amino-2-oxoazepan-1-yl)-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
2-[(3S)-3-amino-2-oxoazepan-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C15H21N3O2/c1-17(12-7-3-2-4-8-12)14(19)11-18-10-6-5-9-13(16)15(18)20/h2-4,7-8,13H,5-6,9-11,16H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
IEXFUWOZPNBKQT-ZDUSSCGKSA-N |
Isomerische SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCCC[C@@H](C2=O)N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCCCC(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


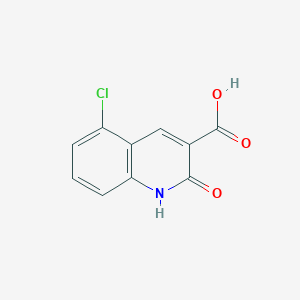
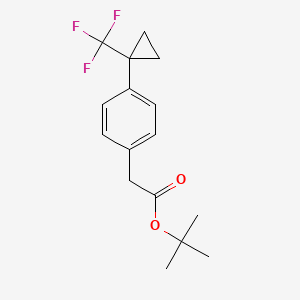
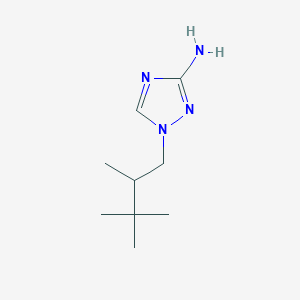
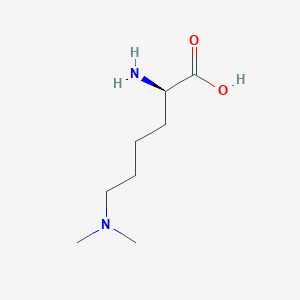
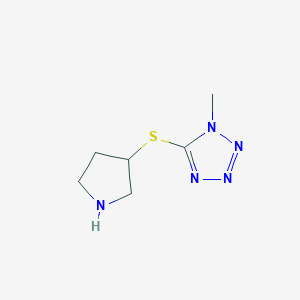
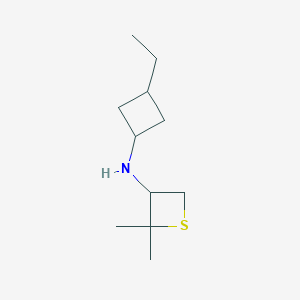


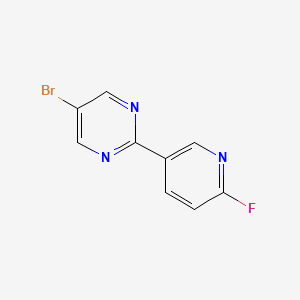
amine](/img/structure/B13324964.png)

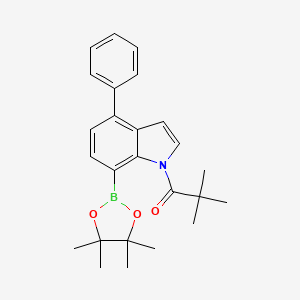
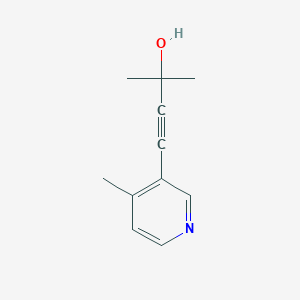
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
